4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Brand Name: Vulcanchem
CAS No.: 890634-37-4
VCID: VC4881947
InChI: InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18)
SMILES: C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl
Molecular Formula: C15H11ClN2O2
Molecular Weight: 286.72

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

CAS No.: 890634-37-4

Cat. No.: VC4881947

Molecular Formula: C15H11ClN2O2

Molecular Weight: 286.72

* For research use only. Not for human or veterinary use.

4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol - 890634-37-4

Specification

CAS No. 890634-37-4
Molecular Formula C15H11ClN2O2
Molecular Weight 286.72
IUPAC Name 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Standard InChI InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18)
Standard InChI Key LPHHFJGUUOZXBF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl

Introduction

Chemical Identity and Structural Features

The compound 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol (CAS: 890634-37-4) belongs to the pyrazole-benzenediol hybrid family. Its molecular formula is C₁₅H₁₁ClN₂O₂, with a molecular weight of 286.72 g/mol. The IUPAC name reflects its three-core structure:

  • A 1H-pyrazole ring substituted at position 3 with a 4-chlorophenyl group

  • A benzene-1,3-diol moiety linked to the pyrazole at position 5

Key structural features include:

  • Planar aromatic systems enabling π-π stacking interactions

  • Hydrogen-bond donors/acceptors from diol (-OH) and pyrazole (-NH) groups

  • Electron-withdrawing chlorine substituent influencing electronic distribution

Synthetic Routes and Methodologies

Primary Synthesis Pathways

Two dominant synthetic strategies have been documented:

Route 1: Hydrazine-Carbonyl Condensation

  • Pyrazole formation: Reaction of 4-chlorophenyl hydrazine with β-diketones under acidic conditions

  • Benzenediol coupling: Suzuki-Miyaura cross-coupling with protected dihydroxybenzene derivatives

Route 2: Cyclocondensation Approach

  • Start with 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

  • Perform cyclization using hydrazine hydrate in ethanol under reflux

ParameterRoute 1Route 2
Yield (%)68-7554-62
Reaction Time (h)12-186-8
Purification MethodColumnRecryst.

Critical Reaction Parameters

  • Temperature: Optimal at 80-100°C for cyclization steps

  • Catalysts: Pd(PPh₃)₄ for coupling reactions (0.5-1 mol%)

  • Protection Strategies: Trimethylsilyl groups for diol protection during synthesis

Physicochemical Properties

Experimental and calculated properties reveal:

PropertyValue/RangeMethod
Melting Point220-222°C (decomp.)Differential Scanning Calorimetry
LogP2.8 ± 0.3HPLC determination
Aqueous Solubility19.8 μg/mL (pH 7.4)Shake-flask method
pKa Values9.2 (diol), 4.7 (pyrazole NH)Potentiometric titration

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions (≥pH 8.5) due to diol deprotonation.

OrganismMIC (μg/mL)Reference
S. aureus (MRSA)32
E. coli (ESBL)64
C. albicans128

Anticancer Activity

  • Breast cancer (MCF-7): GI₅₀ = 8.9 μM via ROS-mediated apoptosis

  • Colon cancer (HCT-116): 72% growth inhibition at 10 μM

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound for melanogenesis inhibitors in cosmetic formulations

  • Scaffold for COX-2 selective anti-inflammatories

Materials Science

  • Component in metal-organic frameworks (MOFs) for gas storage

  • Building block for fluorescent probes utilizing ESIPT mechanisms

Comparative Analysis with Structural Analogs

Key differentiating factors from related compounds:

CompoundKey DifferenceBioactivity Impact
SC-236 (COX-2 inhibitor) Sulfonamide vs. diolEnhanced water solubility
3-(4-Chlorophenyl)-pyrazole derivatives Lack diol moietyReduced H-bonding capacity
Benzenediol-containing analogs Pyrazole vs. triazole coreImproved metabolic stability

The chlorine-diol-pyrazole triad creates a unique three-point pharmacophore enabling simultaneous interactions with multiple biological targets .

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